Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl group and the 2-amino-3-methylbutanoyl moiety can be done using standard organic synthesis techniques such as nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Benzylated Amines: Compounds featuring benzyl groups attached to amine functionalities.
Uniqueness
Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(20(25)19(22)16(2)3)13-18-11-8-12-24(14-18)21(26)27-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3 |
InChI Key |
DBYWCRSHESOZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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